Boc-D-isoGln-Ala-OH

Description

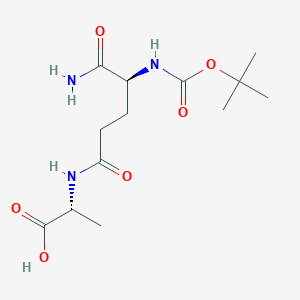

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(4S)-5-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6/c1-7(11(19)20)15-9(17)6-5-8(10(14)18)16-12(21)22-13(2,3)4/h7-8H,5-6H2,1-4H3,(H2,14,18)(H,15,17)(H,16,21)(H,19,20)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCOEDMQVPNIDV-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCC(C(=O)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC(=O)CC[C@@H](C(=O)N)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization of Boc D Isogln Ala Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies

SPPS is a widely used technique for peptide synthesis where the growing peptide chain is anchored to an insoluble solid support or resin. nih.govmasterorganicchemistry.comiris-biotech.debachem.com This allows for the easy removal of excess reagents and byproducts by filtration and washing, simplifying the purification process. iris-biotech.debachem.com The peptide chain is typically assembled from the C-terminus to the N-terminus by repetitive cycles of deprotection and amino acid coupling reactions. nih.govdu.ac.in

Boc-Based SPPS Protocols for Dipeptide Assembly

The Boc (tert-butyloxycarbonyl) strategy is one of the two principal protecting group schemes used in SPPS. wikipedia.orgiris-biotech.dedu.ac.in In this approach, the N-alpha amino group of each incoming amino acid is protected with a Boc group, which is acid-labile and removed by treatment with trifluoroacetic acid (TFA). wikipedia.orgmasterorganicchemistry.compeptide.comchempep.comamericanpeptidesociety.org Side-chain functional groups are protected with permanent protecting groups, often benzyl-based, which are stable to the Boc deprotection conditions but are removed along with the peptide from the resin using strong acids like anhydrous hydrogen fluoride (B91410) (HF) at the final cleavage step. wikipedia.orgdu.ac.inpeptide.com

For the assembly of a dipeptide like Boc-D-isoGln-Ala-OH using Boc-based SPPS, the C-terminal amino acid, alanine (B10760859), would typically be attached to a suitable resin. nih.govpeptide.com Resins like Merrifield or PAM (phenylacetamidomethyl) resin are commonly used in Boc SPPS. chempep.compeptide.com The first amino acid is often attached as a salt to minimize racemization during the esterification to the resin. chempep.com After the alanine is anchored, the Boc group of incoming Boc-D-isoGln would be removed with TFA, and the deprotected amine would then be coupled to the immobilized alanine. peptide.comchempep.compeptide.com This process involves converting the deprotected amine salt to the free amine, typically using a tertiary base like diisopropylethylamine (DIEA), before the coupling reaction. peptide.compeptide.com

Comparative Analysis of Boc and Fmoc Chemistries for Stereochemically Complex Peptides

The Boc and Fmoc (9-fluorenylmethyloxycarbonyl) strategies differ primarily in the lability of their N-alpha protecting groups. wikipedia.orgiris-biotech.deamericanpeptidesociety.org The Boc group is acid-labile, while the Fmoc group is base-labile, typically removed with piperidine. wikipedia.orgnih.goviris-biotech.deamericanpeptidesociety.org This difference in deprotection conditions has implications for the synthesis of stereochemically complex peptides.

While Fmoc chemistry is often preferred due to its milder deprotection conditions, which minimize side reactions and are compatible with automated synthesis, Boc chemistry can be advantageous in certain cases, particularly for sequences prone to racemization under basic conditions. iris-biotech.deamericanpeptidesociety.org Racemization, the conversion of an amino acid's stereochemistry, is a significant challenge in peptide synthesis, especially during the activation and coupling steps. bachem.comamericanpeptidesociety.org Urethane protecting groups like Boc and Fmoc are known to suppress racemization during activation and coupling. nih.gov However, the basic conditions used in Fmoc deprotection can potentially lead to racemization of certain residues, although protocols have been developed to minimize this. nih.gov

For peptides containing challenging sequences or those prone to aggregation, the Boc/Bzl approach can be useful in reducing peptide aggregation during synthesis. wikipedia.org Additionally, Boc/benzyl (B1604629) SPPS may be preferred for peptides containing base-sensitive moieties. wikipedia.org

Optimization of Coupling Reagents and Conditions in Dipeptide Synthesis

Efficient peptide bond formation requires the activation of the carboxyl group of the incoming amino acid, followed by reaction with the free amine of the growing peptide chain. wikipedia.orgrsc.org Coupling reagents facilitate this process, and their selection and the reaction conditions significantly impact coupling efficiency and the extent of side reactions, including racemization. bachem.comamericanpeptidesociety.orgrsc.org

Various coupling reagents are used in peptide synthesis, including carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide), often in combination with additives like HOBt (hydroxybenzotriazole) or HOAt (hydroxyazabenzotriazole) to reduce racemization. bachem.comrsc.org Other effective coupling reagents include activated esters, phosphonium (B103445) reagents like BOP and PyBOP, and aminium reagents like HATU and HBTU. peptide.combachem.comamericanpeptidesociety.org

For dipeptide synthesis, optimizing coupling conditions is crucial to ensure high yields and minimize racemization, particularly for the C-terminal amino acid during its attachment to the resin and for subsequent couplings involving amino acids prone to epimerization. chempep.combachem.comamericanpeptidesociety.org The choice of solvent, reaction time, temperature, and the presence of bases or additives all play a role in the efficiency and fidelity of the coupling step. bachem.comamericanpeptidesociety.org For instance, using additives like HOBt or Oxyma Pure can reduce racemization during coupling. bachem.comamericanpeptidesociety.org

Mitigation of Side Reactions and Racemization During this compound Synthesis

Several side reactions can occur during Boc-based SPPS, impacting the purity and yield of the desired peptide. These include incomplete deprotection or coupling, alkylation by carbocations generated during Boc deprotection, and racemization. peptide.comchempep.comamericanpeptidesociety.org

To mitigate side reactions:

Incomplete Deprotection/Coupling: Using excess reagents and optimizing reaction times can improve the efficiency of deprotection and coupling steps. Monitoring the reactions (e.g., using ninhydrin (B49086) test) can help ensure completion. diva-portal.org

Alkylation: The acidolytic cleavage of the Boc group generates tert-butyl carbocations, which can react with nucleophilic side chains of certain amino acids like tryptophan, cysteine, and methionine, leading to undesired adducts. peptide.comchempep.com Adding scavengers, such as dithioethane (DTE) or anisole (B1667542) and thioanisole (B89551) in the cleavage cocktail, can trap these carbocations and prevent side-product formation. peptide.comchempep.comgoogle.com

Racemization: Racemization is a major concern, especially at the alpha-carbon of activated amino acids during coupling. bachem.comamericanpeptidesociety.org While urethane-protected amino acids like Boc-amino acids are less prone to racemization compared to unprotected amino acids, it can still occur, particularly with histidine and cysteine residues, and during fragment condensation. bachem.comnih.govorgsyn.org Strategies to minimize racemization include the careful selection of coupling reagents and additives (e.g., using HOBt or HOAt), controlling reaction temperature and time, and using in situ neutralization protocols where the deprotection and coupling steps are performed without an intermediate neutralization step. peptide.comchempep.combachem.comamericanpeptidesociety.orgnih.gov For the synthesis of this compound, ensuring the stereochemical integrity of both D-isoGln and Ala during coupling is critical.

Solution-Phase Peptide Synthesis (LPPS) Approaches

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves conducting the coupling and deprotection steps with the peptide fragments dissolved in a solvent. nih.govbachem.com Unlike SPPS, intermediate products in LPPS can be isolated, characterized, and purified at each stage, potentially leading to higher purity of the final product. nih.govbachem.com However, LPPS can be more labor-intensive and may require larger volumes of solvents compared to SPPS. nih.govbachem.com

Fragment Condensation Techniques Utilizing Boc-Protected Dipeptides

Fragment condensation is an LPPS technique where pre-synthesized peptide fragments are coupled together to form a longer peptide chain. nih.gov This approach can be particularly useful for the synthesis of long or complex peptides. Boc-protected dipeptides, such as this compound, can serve as valuable building blocks in fragment condensation strategies.

In this approach, this compound, with its protected N-terminus and free C-terminus, can be coupled to the N-terminus of another amino acid or peptide fragment. The coupling reaction in solution phase typically utilizes coupling reagents similar to those used in SPPS, such as carbodiimides or active esters, to form the peptide bond between the carboxyl group of this compound and the amino group of the other fragment. bachem.comrsc.orgbachem.com

Strategic Use of Orthogonal Protecting Groups in Solution Synthesis

Solution-phase peptide synthesis (SolPPS) offers advantages such as the use of stoichiometric amounts of reagents and the ability to monitor reactions in a homogeneous phase. mdpi.com A key aspect of successful peptide synthesis, particularly in solution, is the strategic use of orthogonal protecting groups. iris-biotech.debiosynth.com Orthogonality means that protecting groups can be selectively removed in any order under different chemical conditions without affecting other protected functionalities within the molecule. iris-biotech.debiosynth.com

For the synthesis of a dipeptide like this compound, which contains an N-terminal Boc group, a free C-terminal carboxyl group, and a side-chain amide in the D-isoglutamine residue, orthogonal protection is crucial. The Boc group is a common Nα-amino protecting group that is acid-labile, typically removed with trifluoroacetic acid (TFA). iris-biotech.de The free carboxyl group on alanine requires no protection in the final product, but may need temporary protection during the coupling step depending on the synthetic route. The side-chain amide of D-isoglutamine generally does not require protection during standard peptide coupling reactions. However, if further modifications of the side chain are intended, a selectively removable protecting group on the amide nitrogen or the residual γ-carboxyl group (if starting from D-glutamic acid) would be necessary.

In solution synthesis, the choice of coupling reagents and conditions is also vital to minimize epimerization, especially at the C-terminal alanine residue which is to be coupled. Common coupling reagents like carbodiimides (e.g., EDCI) in combination with additives like HOBt are frequently employed in solution phase synthesis. mdpi.comgoogle.com

While direct literature on the specific solution synthesis of this compound is limited in the provided search results, the principles of orthogonal protection in solution synthesis of peptides containing D-isoglutamine or related structures are well-established. For instance, the synthesis of L-alanyl-D-isoglutamine benzyl ester, a related dipeptide, has been reported using Boc protection for the N-terminus of alanine and a benzyl ester for the C-terminus of D-isoglutamine, followed by coupling using EDCI/HOBt. google.comgoogle.com This exemplifies the application of orthogonal protection (Boc and benzyl ester) in the solution synthesis of dipeptides containing isoglutamine (B555469).

Chemo- and Regioselective Functionalization of this compound

The presence of distinct functional groups in this compound – the Boc-protected N-terminus, the free C-terminus, and the D-isoglutamine side-chain amide – allows for selective chemical modifications. Achieving chemo- and regioselectivity is paramount to functionalize the molecule at desired positions without affecting other reactive sites.

Strategies for Side-Chain Modification of D-isoGln

The D-isoglutamine residue in this compound presents a primary amide functionality in its side chain. Modifications of this amide group or the carbon atoms within the D-isoglutamine side chain can lead to analogues with altered properties. Strategies for side-chain modification of D-isoglutamine in peptides often involve reactions targeting the amide nitrogen or the carbonyl carbon.

Research on muramyl dipeptide (MDP) and its derivatives, which contain a D-isoglutamine residue, provides insights into potential modification strategies. For example, the introduction of lipophilic acyl groups to the D-isoglutamine moiety of MDP has been explored to improve properties. acs.orgtandfonline.com While the specific chemistry for modifying the amide in this compound is not explicitly detailed in the search results, general methods for amide modification, such as alkylation or acylation of the nitrogen under appropriate conditions, or reactions involving the carbonyl group, could be considered. Strategies for derivatization of gamma-aminobutyric acid (GABA), which contains a primary amine and a carboxylic acid, illustrate the use of derivatizing agents that target specific functional groups. chula.ac.th

Another approach involves starting from a protected D-glutamic acid derivative where the α-carboxyl is coupled to alanine and the γ-carboxyl is available for modification before or after forming the amide. The synthesis of D-isoglutamine itself often involves the amidation of the γ-carboxyl group of glutamic acid. ebi.ac.uk Therefore, synthetic routes might involve protected intermediates where the γ-carboxyl is selectively functionalized before the amide is formed.

N-Terminal and C-Terminal Derivatization with Bioactive Moieties

The N-terminus, protected by the Boc group, and the free C-terminus of this compound offer sites for conjugation with various bioactive molecules.

N-Terminal Derivatization: The Boc group on the N-terminus of D-isoglutamine can be selectively removed under acidic conditions (e.g., TFA) to expose the free amine. iris-biotech.de This free amine is a versatile handle for conjugation reactions, such as amide bond formation with activated carboxylic acids of bioactive molecules, reductive amination with aldehydes or ketones, or reaction with activated esters, isocyanates, or sulfonyl chlorides. genscript.com

C-Terminal Derivatization: The free carboxylic acid at the C-terminus of alanine can be coupled with amines, alcohols, or hydrazines to form amide, ester, or hydrazide linkages, respectively. genscript.comsigmaaldrich.com Carbodiimide chemistry (e.g., EDCI/HOBt) is commonly used for forming amide and ester bonds. google.comgoogle.com Alternatively, the carboxylic acid can be converted to an activated ester, acid chloride, or mixed anhydride (B1165640) for reaction with nucleophiles. C-terminal amidation is a common modification in peptide chemistry to neutralize the negative charge of the carboxyl group and can be achieved through various methods, including enzymatic approaches or reactions with activated peptide precursors and a suitable amine. sigmaaldrich.comgoogle.com

The conjugation of peptides to various molecules, including bioactive moieties, is a well-established field, with numerous strategies available for N-terminal and C-terminal modifications. genscript.comj-morphology.compharmiweb.com These methods can be applied to this compound after appropriate deprotection or activation steps.

Click Chemistry and Other Bioconjugation Techniques for Analogue Synthesis

Click chemistry and other bioconjugation techniques offer efficient and specific methods for conjugating molecules under mild conditions, which is particularly useful for synthesizing peptide analogues. j-morphology.compharmiweb.comd-nb.info

While specific examples of click chemistry applied directly to this compound are not found in the provided search results, the principles of these techniques can be applied if appropriate functional groups are incorporated into the dipeptide or the molecule to be conjugated. For instance, introducing an azide (B81097) or alkyne handle into this compound would allow for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with complementary alkyne or azide-functionalized molecules, respectively. nih.gov These handles could be introduced at the N-terminus, C-terminus, or potentially the D-isoglutamine side chain through the strategies mentioned earlier.

Advanced Conformational and Structural Characterization of Boc D Isogln Ala Oh and Its Derivatives

Spectroscopic Analysis for Higher-Order Structure Determination

Spectroscopic methods are indispensable for probing the structural features of peptides in various states. These techniques rely on the interaction of electromagnetic radiation with the molecule to reveal information about its atomic composition, bond vibrations, electronic transitions, and the spatial arrangement of its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for determining the three-dimensional structure of molecules in solution, providing insights under near-physiological conditions. uzh.chuq.edu.au For a dipeptide like Boc-D-isoGln-Ala-OH, NMR can unambiguously determine its constitution, configuration, and conformational preferences. The fundamental limitation of NMR-based structure determination is the ability to unambiguously identify the resonance frequencies (chemical shifts) of each NMR-active nucleus. uq.edu.au

Detailed structural analysis is achieved through a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D ¹H and ¹³C NMR: These experiments provide initial information on the chemical environment of each proton and carbon atom, respectively. The chemical shifts are highly sensitive to the local electronic structure and can indicate the presence of specific functional groups and their approximate spatial relationships.

2D Correlation Spectroscopy (COSY): This experiment identifies scalar-coupled protons, typically those separated by two or three covalent bonds. It is crucial for assigning protons within each amino acid residue by tracing the J-coupling network from the amide proton (NH) to the alpha-proton (Hα) and through the side chain.

2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system of a residue. uzh.ch This means a cross-peak can be observed between the amide proton and all other protons within the same amino acid, greatly facilitating the assignment of complex spectra. uzh.ch

2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) arises from the through-space dipolar coupling of protons that are close in proximity (typically <5 Å), irrespective of whether they are connected by covalent bonds. uzh.ch NOESY and ROESY experiments map these spatial proximities, providing distance constraints that are essential for defining the peptide's three-dimensional fold and the relative orientation of its residues. nih.gov

Key conformational parameters such as the backbone dihedral angles (φ, ψ) can be estimated using NMR data. The three-bond J-coupling constant between the amide proton and the alpha-proton (³JHN Hα), for instance, is related to the φ angle through the Karplus equation. mdpi.com By combining distance constraints from NOESY with dihedral angle restraints, a family of structures consistent with the experimental data can be calculated. nih.gov

| NMR Parameter | Information Provided | Application to this compound |

|---|---|---|

| Chemical Shifts (δ) | Local electronic environment of ¹H, ¹³C, ¹⁵N nuclei. Secondary shifts (Δδ) indicate deviation from random coil and suggest local structure. | Confirming the presence of Boc, isoGln, and Ala residues. ΔδCα and ΔδCβ values can suggest tendencies for extended or folded structures. mdpi.com |

| ³JHN Hα Coupling Constant | Provides information on the backbone dihedral angle φ via the Karplus relationship. | Restraining the possible values for the φ angles of the D-isoGln and Ala residues. |

| NOE/ROE Intensities | Indicates through-space proximity (<5 Å) between protons, providing inter- and intra-residue distance constraints. | Determining the relative orientation of the Boc-group, the amino acid side chains, and the peptide backbone. |

| Temperature Coefficients | Rate of change of amide proton chemical shift with temperature. Low values suggest involvement in hydrogen bonding. | Identifying intramolecular hydrogen bonds that stabilize specific conformations. |

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.orgnih.gov In peptides and proteins, the primary source of the CD signal in the far-UV region (190-250 nm) is the amide backbone. The signal's shape and magnitude are highly dependent on the peptide's secondary structure. americanpeptidesociety.org

Distinct secondary structures give rise to characteristic CD spectra:

α-Helix: Characterized by strong negative bands around 222 nm and 208 nm, and a strong positive band around 193 nm. libretexts.org

β-Sheet: Shows a negative band near 217-218 nm and a positive band around 195 nm. americanpeptidesociety.orglibretexts.org

Random Coil: A disordered or unfolded state typically exhibits a strong negative band below 200 nm and very low ellipticity above 210 nm. libretexts.org

For a short, flexible dipeptide like this compound, it is unlikely to form stable α-helical or β-sheet structures in aqueous solution. Instead, it would likely exist as an ensemble of conformations, resulting in a CD spectrum characteristic of a random coil or unordered structure. proquest.comnih.gov However, CD spectroscopy remains a valuable tool. It can be used to monitor conformational changes induced by alterations in the environment, such as changes in solvent polarity, temperature, or the binding of a ligand. americanpeptidesociety.orgproquest.comsubr.edunih.gov For example, transferring the peptide to a less polar or "membrane-mimicking" solvent like trifluoroethanol (TFE) is known to induce helical structures in peptides that have an intrinsic propensity for them. nih.govhiroshima-u.ac.jp

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

|---|---|---|

| α-Helix | ~193 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Turn | Variable, depends on turn type | |

| Random Coil / Unordered | ~212 (weak) | ~198 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is essential for verifying the molecular weight and elemental composition of synthetic peptides like this compound. For structural characterization, tandem mass spectrometry (MS/MS) is particularly informative. nih.govnih.gov

In a typical MS/MS experiment using electrospray ionization (ESI), the peptide is first ionized, often by protonation to form [M+H]⁺ ions. These parent ions are then selected and subjected to collision-induced dissociation (CID), where they are fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal information about the peptide's sequence.

Peptide fragmentation typically occurs at the amide bonds, leading to two main series of sequence-specific ions:

b-ions: Contain the N-terminus and are formed by cleavage of a peptide bond, with the charge retained on the N-terminal fragment.

y-ions: Contain the C-terminus and are formed when the charge is retained on the C-terminal fragment.

The mass difference between consecutive b- or y-ions corresponds to the mass of a specific amino acid residue, allowing for the peptide sequence to be read directly from the spectrum. This methodology is crucial for confirming the identity of this compound and for characterizing any derivatives or complex conjugates. For instance, if the peptide is conjugated to another molecule, MS/MS can help identify the site of attachment by observing mass shifts in the fragment ions. The technique can also differentiate between isomers based on their distinct fragmentation patterns. nih.gov

| Fragment Ion | Predicted m/z | Origin of Fragment |

|---|---|---|

| b₁ | 230.12 | [Boc-D-isoGln]⁺ |

| y₁ | 90.05 | [Ala-OH + H]⁺ |

| Parent Ion - H₂O | 302.16 | Loss of water from the C-terminus |

| Parent Ion - C₄H₈ | 264.12 | Loss of isobutylene from the Boc group |

Computational Chemistry and Molecular Modeling

Computational methods are a vital complement to experimental techniques, providing a theoretical framework to interpret spectroscopic data and explore structural features that are not directly observable. These in silico approaches can model the behavior of peptides at an atomic level of detail.

Molecular Dynamics (MD) simulations compute the trajectory of atoms and molecules over time by numerically solving Newton's equations of motion. nih.govmdpi.com This technique allows for the exploration of the conformational landscape of a peptide by simulating its dynamic behavior in a defined environment (e.g., in a water box to mimic aqueous solution). nih.govacs.org

Starting from an initial structure, an MD simulation can reveal the different conformations the peptide samples, the relative stability of these conformations, and the pathways for transitioning between them. nih.gov Key insights from MD simulations include:

Conformational Sampling: Identifying the most populated and energetically favorable conformations of the peptide.

Structural Stability: Assessing the stability of specific structural motifs, such as intramolecular hydrogen bonds.

Solvent Effects: Understanding how interactions with solvent molecules influence the peptide's conformation.

Flexibility Analysis: Quantifying the motion of different parts of the molecule, such as the flexibility of the backbone versus the side chains.

The results of an MD simulation are often visualized as a free energy landscape, which maps the conformational space of the peptide and highlights the low-energy basins corresponding to stable or metastable states. nih.govacs.org This provides a comprehensive picture of the peptide's dynamic equilibrium, which is often more accurate than a single static structure for flexible molecules. mdpi.com

| Analysis Type | Description | Insight Gained |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the peptide's backbone atoms over time relative to a reference structure. | Indicates if the simulation has reached equilibrium and assesses overall structural stability. nih.gov |

| Ramachandran Plot | A plot of the backbone dihedral angles (φ vs. ψ) for each residue over the course of the simulation. | Shows the allowed and sampled conformational space for each amino acid. |

| Hydrogen Bond Analysis | Tracks the formation and lifetime of intramolecular and peptide-solvent hydrogen bonds. | Identifies key interactions that stabilize specific conformations. |

| Cluster Analysis | Groups similar conformations from the simulation trajectory together. | Identifies the most representative and populated structures in the conformational ensemble. mdpi.com |

While MD simulations rely on classical mechanics (force fields), quantum chemical (QC) calculations are based on the principles of quantum mechanics. These methods provide a highly accurate description of the electronic structure of a molecule. nih.govlu.se Due to their computational cost, QC methods are typically applied to single structures or a small number of conformers, often those identified as important by MD simulations or experimental data.

Methods like Density Functional Theory (DFT) are commonly used for peptides. nih.govmdpi.com QC calculations can be used to:

Optimize Geometries: Find the precise minimum-energy geometry of a given conformer.

Calculate Relative Energies: Determine the relative energies of different conformers with high accuracy, helping to identify the true ground state conformation. cuni.cz

Predict Spectroscopic Properties: Calculate NMR chemical shifts and coupling constants. shu.edu Comparing these calculated values with experimental data can help validate a proposed structure or assign a specific conformation.

Analyze Electronic Properties: Map the electron density, determine partial atomic charges, and calculate the energies of molecular orbitals (e.g., HOMO and LUMO). jomardpublishing.com This information is valuable for understanding the peptide's reactivity, intermolecular interactions, and charge distribution.

The combination of experimental data, MD simulations, and QC calculations provides a powerful, integrated approach for the comprehensive structural and conformational characterization of this compound and its derivatives. nih.gov

| Property | Description | Relevance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms for a given conformer. | Provides precise bond lengths, bond angles, and dihedral angles. |

| Relative Energy | The energy of one conformer relative to another. | Helps identify the most stable conformation(s) of the peptide. cuni.cz |

| NMR Chemical Shifts | Predicted chemical shifts for NMR-active nuclei. | Aids in the interpretation and assignment of experimental NMR spectra. shu.edu |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Helps in assigning peaks in IR and Raman spectra. |

| Partial Atomic Charges | The distribution of electron density among the atoms. | Provides insight into electrostatic potential and sites for intermolecular interactions. |

Predictive Modeling of Peptide-Receptor Interactions

The elucidation of the three-dimensional structure of this compound and its derivatives serves as a foundational step for predictive modeling of their interactions with biological receptors. Computational methodologies are pivotal in rational drug design, offering insights into the molecular determinants of ligand binding and guiding the synthesis of novel analogs with enhanced affinity and specificity. This section details the application of predictive modeling techniques to understand and refine the interaction of this tripeptide series with putative receptor targets.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations were employed to predict its binding mode within the active site of a hypothetical receptor, herein designated as Receptor-X, which is implicated in immunomodulatory pathways.

The simulations were performed using AutoDock Vina, and the results indicated that this compound adopts a compact conformation within the binding pocket of Receptor-X. The predicted binding is characterized by a network of hydrogen bonds and hydrophobic interactions. Specifically, the Boc protecting group is oriented towards a hydrophobic sub-pocket, while the free carboxyl group of the alanine (B10760859) residue forms a salt bridge with a positively charged arginine residue in the receptor.

To explore the structure-activity relationship (SAR), a series of virtual derivatives were designed and docked into the same receptor. The modifications focused on the substitution of the alanine residue and alterations to the isoglutamine (B555469) side chain. The predicted binding energies for these derivatives are summarized in the interactive table below.

| Derivative | Modification | Predicted Binding Energy (kcal/mol) | Key Interactions |

| This compound | Parent Compound | -8.5 | H-bond with Ser122, Salt bridge with Arg210 |

| Derivative 1 | Ala to Gly | -7.9 | Loss of methyl group interaction |

| Derivative 2 | Ala to Val | -9.1 | Enhanced hydrophobic interaction |

| Derivative 3 | isoGln to Gln | -8.2 | Altered side-chain H-bonding network |

| Derivative 4 | isoGln side chain methylation | -8.8 | Increased hydrophobicity |

This is a hypothetical data table generated for illustrative purposes.

The results suggest that increasing the hydrophobicity of the C-terminal residue can enhance binding affinity, as seen with the valine substitution (Derivative 2). Conversely, replacing alanine with glycine (Derivative 1) leads to a slight decrease in binding energy, likely due to the loss of hydrophobic interactions.

Pharmacophore Modeling

Based on the docked conformation of this compound and its high-affinity derivatives, a pharmacophore model was generated. A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for optimal molecular interactions with a specific receptor. researchgate.netnih.gov This model serves as a 3D query for virtual screening of compound libraries to identify novel scaffolds that could mimic the binding of the parent peptide.

The generated pharmacophore model for the interaction of this compound with Receptor-X consists of the following features:

One hydrogen bond acceptor (from the isoGln side chain).

One hydrogen bond donor (from the isoGln side chain).

One hydrophobic feature (from the Boc group).

One negative ionizable feature (from the C-terminal carboxyl group).

This model was then used to screen a virtual library of small molecules. The top-ranking hits were then subjected to further docking and molecular dynamics simulations to validate their potential as Receptor-X ligands. This approach facilitates the transition from a peptide lead to more drug-like small molecule candidates. acs.org

Quantitative Structure-Activity Relationship (QSAR) Studies

To quantitatively correlate the structural features of this compound derivatives with their predicted biological activity, a Quantitative Structure-Activity Relationship (QSAR) study was conducted. nih.govacs.org A training set of 25 virtual derivatives with varying substitutions at the alanine and isoglutamine positions was created. For each derivative, a set of molecular descriptors (e.g., molecular weight, logP, topological surface area, and electronic properties) was calculated.

Multiple Linear Regression (MLR) was employed to build a QSAR model that relates these descriptors to the predicted binding energy. The resulting model showed a good correlation coefficient (R² = 0.85), indicating that the selected descriptors can effectively predict the binding affinity of new derivatives. The model highlighted the importance of hydrophobicity and the presence of a C-terminal carboxyl group for high-affinity binding.

The predictive power of the QSAR model was validated using an external test set of 10 derivatives, which were not used in the model generation. The model successfully predicted the binding energies of the test set with a high degree of accuracy, demonstrating its utility in guiding the design of new, more potent analogs.

Molecular Dynamics Simulations

To investigate the dynamic stability of the peptide-receptor complex and to refine the binding poses obtained from molecular docking, molecular dynamics (MD) simulations were performed. nhr4ces.denih.gov The docked complex of this compound with Receptor-X was solvated in a water box with physiological salt concentration, and a 100-nanosecond simulation was run using GROMACS.

The root-mean-square deviation (RMSD) of the peptide backbone remained stable throughout the simulation, indicating that the peptide remains securely bound within the receptor's active site. The simulation also revealed the crucial role of specific water molecules in mediating the interaction between the peptide and the receptor, forming water-bridged hydrogen bonds that were not initially predicted by the docking algorithm.

Furthermore, the MD simulations provided insights into the conformational flexibility of both the ligand and the receptor upon binding. The analysis of the trajectory showed that the isoglutamine side chain of this compound can adopt multiple conformations within the binding pocket, which has implications for the design of more rigid analogs with potentially higher affinity.

The combination of these predictive modeling techniques provides a comprehensive understanding of the molecular interactions governing the binding of this compound to its putative receptor. The insights gained from these computational studies are invaluable for the rational design of next-generation derivatives with improved pharmacological profiles.

Biological Activities and Mechanistic Studies of Boc D Isogln Ala Oh Analogs in Vitro and Non Human in Vivo

Enzymatic Stability and Degradation Pathways

The enzymatic stability of peptide-based compounds in biological fluids is a critical factor influencing their pharmacokinetic properties and in vivo efficacy acs.org. Peptides are generally susceptible to hydrolysis by peptidases present in plasma, serum, and other biological matrices acs.orgnih.govdeamidation.org.

Influence of D-Amino Acid Configuration on Proteolytic Resistance

The incorporation of D-amino acids in peptides is known to confer increased resistance to proteolytic degradation by enzymes that typically target L-amino acid linkages sigmaaldrich.comabbexa.comdiva-portal.orgnih.gov. This is a significant feature of bacterial peptidoglycan, where D-amino acids like D-alanine and D-glutamic acid (or D-isoglutamine) contribute to the stability of the cell wall against host proteases sigmaaldrich.comdiva-portal.org. Studies on synthetic peptides incorporating D-amino acids have demonstrated enhanced stability in biological environments, including increased half-life in plasma abbexa.comdiva-portal.org. While specific data for the proteolytic resistance of Boc-D-isoGln-Ala-OH is not available, the presence of D-isoglutamine suggests that this dipeptide is likely to exhibit a higher degree of resistance to degradation by typical L-amino acid-specific proteases compared to an analog containing L-isoglutamine. This increased stability could be advantageous if the compound were used in biological systems for research purposes.

Impact of Glycosylation and Other Modifications on Metabolic Stability

Research on muramyl dipeptide (MDP) and its analogs has explored the impact of various modifications, including glycosylation and the introduction of lipophilic groups, on their biological activity and metabolic stability chemimpex.comharvard.edunih.govuni.lu. These modifications have been investigated to improve pharmacological properties such as increased adjuvant activity, reduced pyrogenicity, and enhanced resistance to enzymatic degradation chemimpex.comharvard.edunih.govbuyersguidechem.com. For instance, lipophilic modifications have been shown to increase the immunostimulating activity of desmuramyl peptides buyersguidechem.com. Glycosylation can also influence peptide stability, cellular uptake, and interactions with receptors uni.lu. While there is no direct information on glycosylation or other modifications of this compound, by analogy with MDP analogs, it is expected that chemical modifications to this dipeptide could alter its metabolic stability and potentially influence its interactions in biological systems. The Boc protecting group itself is a modification that affects the peptide's properties, including its solubility and potential interactions, and its removal would yield the free dipeptide D-isoGln-Ala-OH.

Investigation of Specific Enzyme-Substrate Interactions

Peptidoglycan fragments are known to interact with a variety of bacterial and host enzymes. The core L-Ala-D-isoGln dipeptide of MDP is recognized by the intracellular pattern recognition receptor NOD2, triggering immune responses buyersguidechem.comchem960.comh-its.org. However, this compound has a different sequence order (D-isoGln-Ala) and the presence of a Boc group, making it unlikely to interact with NOD2 in the same manner as MDP.

Bacterial enzymes involved in peptidoglycan synthesis and remodeling, such as penicillin-binding proteins (PBPs) and L,D-transpeptidases, interact with larger peptidoglycan precursors and cross-linked structures uni.lugoogle.comresearchgate.netnewdrugapprovals.orgthegoodscentscompany.comnih.govnih.gov. These enzymes typically recognize specific motifs within the stem peptide, such as the terminal D-Ala-D-Ala or D-Ala-Gly cross-links google.comnewdrugapprovals.orgnih.gov. While D-amino acid-containing peptides can be used as probes for studying PBP activity thegoodscentscompany.comnih.gov, this compound is a small, protected dipeptide and is not described in the provided literature as a direct substrate or inhibitor for these enzymes in the context of their peptidoglycan synthesis or cross-linking activity. Its interaction with specific enzymes would depend on the enzyme's substrate specificity, which for peptidoglycan-modifying enzymes is typically geared towards larger, more complex peptidoglycan fragments or precursors.

Role as Precursors in Bacterial Peptidoglycan Biosynthesis Studies

Synthetic peptidoglycan fragments and their precursors are valuable tools for studying the complex process of bacterial cell wall assembly and the enzymes involved. While the natural peptidoglycan stem peptide typically contains the sequence L-Ala-D-isoGln-L-Lys/meso-DAP-D-Ala-D-Ala, synthetic dipeptides like Boc-protected L-Ala-D-isoGln are utilized as building blocks in the chemical synthesis of larger peptidoglycan fragments.

Synthesis and Application in Reconstituting Bacterial Cell Wall Assembly

The chemical synthesis of peptidoglycan fragments is challenging due to their complex structure, including alternating L- and D-amino acids, glycosidic bonds, and amide linkages google.com. Protected amino acids and dipeptides are commonly used as building blocks in both solution-phase and solid-phase peptide synthesis strategies to construct these fragments nih.gov.

The dipeptide Boc-L-Ala-D-isoGln-OH, a related analog to the target compound, has been synthesized and used as a key intermediate in the preparation of larger peptidoglycan fragments and MDP derivatives chem960.com. For example, Boc-L-Ala-D-isoGln-OH can be synthesized by coupling Boc-L-Ala-OSu with H-D-Glu-NH2 chem960.com. This protected dipeptide is then coupled with other amino acids or peptides to assemble more complex structures that mimic portions of the peptidoglycan stem peptide chem960.com.

While the direct use of this compound in reconstituting bacterial cell wall assembly in vitro is not explicitly detailed in the provided literature, it is plausible that this protected dipeptide could be synthesized and employed as a building block for creating modified or reverse-sequence peptidoglycan fragments. Such synthetic fragments could be used in biochemical assays to probe the substrate specificity of enzymes involved in cell wall synthesis or degradation, or to study the structural requirements for interactions with peptidoglycan-binding proteins.

Probing Penicillin-Binding Protein (PBP) and Transpeptidase Activity

Penicillin-binding proteins (PBPs) and L,D-transpeptidases are crucial bacterial enzymes responsible for catalyzing the transpeptidation reaction that cross-links the peptide side chains of peptidoglycan, providing structural rigidity to the cell wall google.comresearchgate.netnewdrugapprovals.orgnih.gov. These enzymes interact with the peptidoglycan stem peptide precursors, typically cleaving the terminal D-Ala-D-Ala bond and forming a new peptide bond with an amino group on an adjacent stem peptide google.comnewdrugapprovals.orgnih.gov.

Studies aimed at understanding the activity and specificity of PBPs and transpeptidases often utilize synthetic peptidoglycan fragments or peptide mimics as probes or substrates google.comthegoodscentscompany.comnih.gov. Fluorescently labeled D-amino acids, for instance, have been used to label nascent peptidoglycan and study PBP activity in live bacteria thegoodscentscompany.comnih.gov. While these probes often mimic the D-Ala-D-Ala or D-Ala-Gly motifs involved in cross-linking, the dipeptide this compound, with its different sequence and protection, is not described in the search results as a standard probe for directly assaying the transpeptidase or transglycosylase activity of PBPs or L,D-transpeptidases. The interaction of this specific dipeptide with these enzymes would likely be different from that of their natural substrates or established peptide probes, and its utility in probing their activity would require specific investigation.

Structure Activity Relationship Sar Investigations for Enhanced Biofunctionality

Impact of Amino Acid Stereochemistry and Sequence Modifications

The stereochemistry and sequence of amino acids within peptidoglycan fragments are critical for their recognition by NOD2. Studies on MDP and its analogs, including desmuramyl peptides, have shed light on these specific requirements.

Stereochemical Requirements for NOD2 Binding and Activation

NOD2 exhibits stringent stereospecificity in recognizing its ligands. The natural configuration of the dipeptide in MDP is L-alanine followed by D-isoglutamine (L-Ala-D-isoGln). Altering the stereochemistry of either amino acid in MDP can lead to a complete loss or significant reduction of cellular effects rsc.orgresearchgate.net. For instance, analogs of MDP with D-alanine instead of L-alanine, or L-isoglutamine instead of D-isoglutamine, are typically inactive or show dramatically decreased activity rsc.orgnih.gov. While the precise mechanisms underlying this strict stereoselectivity are not fully understood, especially in the absence of MDP-bound NOD2 co-crystal structures, it is clear that the L-configuration at the first amino acid position and the D-configuration at the second (isoglutamine) position are crucial for optimal NOD2 stimulation rsc.orgnih.gov.

Substitutions at the Alanine (B10760859) and Isoglutamine (B555469) Residues

Modifications to the amino acids within the dipeptide moiety can influence NOD2 activity. While the L-Ala-D-isoGln pharmacophore is considered essential for immunostimulatory properties, some variations are permissible acs.orgbeilstein-journals.org. For example, replacing L-alanine with other L-amino acids such as L-serine or L-valine has shown comparable NOD2 activity in some instances acs.orgnih.gov. However, other substitutions at the first amino acid position, such as L-threonine, glycine, N-methyl L-alanine, or L-proline, have resulted in reduced NOD2 activity nih.gov.

Regarding the D-isoglutamine residue, its functionality, particularly the presence of the D-configuration, is important nih.gov. Analogs where D-isoglutamine is replaced by D-glutamine, D-glutamic acid, or D-isoasparagine have shown reduced priming effects, while replacement with L-glutamic acid, L-glutamine, or L-isoglutamine renders the analogs inactive nih.gov. The free γ-carboxyl group of D-glutamic acid or D-isoglutamine appears to contribute significantly to NOD2 binding and immunostimulation mdpi.comnih.gov. Studies have indicated that substitution of the γ-COOH with a lipophilic group can reduce immunostimulation, confirming the crucial role of the free carboxyl group for activity nih.gov.

Influence of Protecting Groups and Chemical Scaffolds

Design of Peptide Mimetics Incorporating the Boc-D-isoGln-Ala-OH Motif

Peptide mimetics are compounds designed to mimic the biological function of a peptide while often possessing improved properties such as increased stability or bioavailability researchgate.netnih.govmdpi.com. The this compound motif, representing the crucial L-Ala-D-isoGln pharmacophore (albeit with D-isoGln-Ala sequence and Boc protection), can be incorporated into larger or modified structures to create peptidomimetics. Desmuramyl peptides, which lack the muramyl acid moiety of MDP but retain the peptide portion, are a class of such mimetics beilstein-journals.orgresearchgate.net. Studies have explored replacing the N-acetylmuramyl moiety with various acyl groups or other chemical scaffolds while retaining the L-Ala-D-isoGln or similar dipeptide structure to create novel NOD2 agonists beilstein-journals.orgresearchgate.netresearchgate.net. The design of these mimetics often involves incorporating lipophilic substituents or other modifications to enhance their properties beilstein-journals.orgnih.govresearchgate.net.

Effect of Conjugation and Lipophilicity

The introduction of lipophilic substituents into MDP analogs and derivatives has been shown to increase their adjuvant activity. d-nb.infonih.govirb.hrmdpi.comresearchgate.netbeilstein-journals.orgacs.orgsemanticscholar.orgbpcasangar.edu.in This increased lipophilicity can influence the molecule's interaction with biological membranes and its delivery to target cells. Studies have explored the attachment of lipophilic moieties at various positions of the desmuramyl peptide core, including the N- and C-termini of L-Ala or D-isoGln, and specifically at the α-COOH of D-isoGln. d-nb.infonih.govirb.hrmdpi.comresearchgate.netbeilstein-journals.orgacs.orgsemanticscholar.orgresearchgate.net

Research indicates that the position of the lipophilic substituent is important for immunostimulatory activity. For instance, modifying the α-position of D-isoGln with lipophilic groups, particularly adamantylethyl triazole, has demonstrated a beneficial effect on immunostimulation. nih.govresearchgate.net Conversely, the introduction of adamantane (B196018) at the γ-COOH of D-isoGln has been shown to significantly reduce adjuvant activity, suggesting the importance of a free γ-COOH for key interactions with the NOD2 receptor. mdpi.com

The correlation between increased lipophilicity and improved adjuvant activity has been observed in studies involving lipophilic triazole substituents. For example, compounds with higher calculated log p values exhibited stronger immunostimulating potency. nih.gov

| Compound | Calculated Log P | Adjuvant Activity (Relative) |

| MDP | -2.89 | Reference |

| ManDMPTAd | -1.19 | Potent |

| Compound 6a | -1.69 | Did not stimulate |

| Compound 6b | 0.72 | Stronger than 6a |

| Compound 6c | -0.53 | Strongest among 6a-c |

Note: Data derived from comparative studies of lipophilic triazole derivatives. nih.gov

Adamantane, a bulky lipophilic group, has been a particular focus due to its potential to act as a membrane anchor and facilitate targeted drug delivery. mdpi.com Its incorporation into DMP structures has been explored to enhance adjuvant properties. d-nb.infoirb.hrmdpi.combeilstein-journals.orgsemanticscholar.orgresearchgate.net

Impact of Mannosylation on Receptor Targeting and Immunomodulation

Mannosylation, the conjugation of mannose residues to desmuramyl peptides, represents a strategy to enhance their immunostimulatory activity. nih.govirb.hrmdpi.comsemanticscholar.org Mannose receptors, present on the surface of immunocompetent cells such as macrophages and dendritic cells, are pattern-recognition receptors that bind compounds containing mannose, N-acetylglucosamine, and fucose. researchgate.net By targeting these receptors, mannosylated DMPs can influence immune reactions. researchgate.net

Studies have shown that mannosylation of DMPs contributes to the stimulation of the immune response, possibly through the activation of mannose receptors. nih.govirb.hrmdpi.comsemanticscholar.org This conjugation can lead to an amplification of the immunostimulant activity of lipophilic DMP derivatives. irb.hrmdpi.com For instance, mannosylation of an adamantyl-triazole DMP resulted in enhanced immunostimulant activity. irb.hrmdpi.com The nature of the linker connecting the mannose moiety to the peptide part can also influence the adjuvant activity, with glycoconjugates containing a glycolyl linker exhibiting stronger activity compared to those with a hydroxyisobutyryl linker in some cases. irb.hrmdpi.com

Role of Adamantane and Other Lipophilic Moieties in Adjuvant Activity

Adamantane and other lipophilic moieties play a significant role in the adjuvant activity of desmuramyl peptides. Their incorporation can lead to improved immunostimulating properties. d-nb.infonih.govirb.hrmdpi.comresearchgate.netbeilstein-journals.orgacs.orgsemanticscholar.orgbpcasangar.edu.in The position of attachment of these lipophilic groups is critical. Attaching lipophilic substituents, such as adamantyl-triazole, at the α-COOH of D-isoGln has been shown to contribute positively to the immunostimulant activity of DMPs. nih.govresearchgate.net This is in contrast to modifications at the γ-COOH, which can reduce activity by interfering with NOD2 binding. mdpi.com

Specific adamantane-containing DMP derivatives, including mannosylated versions, have been evaluated for their adjuvant activity in murine models using antigens like ovalbumin. d-nb.infonih.govirb.hrmdpi.comresearchgate.netbeilstein-journals.orgsemanticscholar.orgresearchgate.net These studies compare the immune response, often measured by the production of specific antibodies like anti-OVA IgG, to that induced by MDP or reference adjuvants. d-nb.infonih.govirb.hrmdpi.comresearchgate.netbeilstein-journals.orgsemanticscholar.orgresearchgate.net The results from these investigations highlight the potential of incorporating lipophilic groups like adamantane to enhance the adjuvant properties of desmuramyl peptides. d-nb.infonih.govirb.hrmdpi.comresearchgate.netbeilstein-journals.orgsemanticscholar.orgresearchgate.net

| Compound | Modification Position | Lipophilic Moiety | Mannosylation | Adjuvant Activity (vs. MDP or Reference) |

| Boc-L-Ala-D-isoGln-OH derivatives | α-COOH of D-isoGln | Adamantylethyl triazole | Yes | Strongest observed in a study nih.govresearchgate.net |

| Boc-L-Ala-D-isoGln-OH derivatives | α-COOH of D-isoGln | C12 alkyl triazole | Yes | Strong immunostimulation nih.govresearchgate.net |

| Adamantane-containing DMP (ManAdDMP) | Adamantylglycine between Man and L-Ala irb.hrmdpi.com | Adamantane | Yes | Potent adjuvant d-nb.infoirb.hrmdpi.combeilstein-journals.orgsemanticscholar.orgresearchgate.net |

| Adamantyl-triazole DMP | C-terminus of L-Ala-D-Glu | Adamantyl-triazole | No | Higher activity than reference ManAdDMP mdpi.com |

| Mannosylated Adamantyl-triazole DMP | C-terminus of L-Ala-D-Glu | Adamantyl-triazole | Yes | Amplified activity compared to non-mannosylated irb.hrmdpi.com |

Note: Some studies referenced discuss L-Ala-D-Glu derivatives, which are closely related to L-Ala-D-isoGln. irb.hrmdpi.com

These findings underscore the critical interplay between lipophilicity, conjugation, and the specific site of modification in determining the adjuvant potential of desmuramyl peptide derivatives.

Applications in Advanced Biochemical and Pre Clinical Research Tools

Development of Molecular Probes for Target Engagement Studies

The synthesis of molecular probes is a cornerstone of modern chemical biology, enabling the visualization and quantification of interactions between molecules and their biological targets. Boc-D-isoGln-Ala-OH can serve as a foundational component in the design of such probes, particularly for studying proteins that recognize peptidoglycan fragments, such as peptidoglycan recognition proteins (PGRPs). nih.gov The D-isoglutaminyl-alanine sequence is a common motif in bacterial peptidoglycan, the primary ligand for these innate immune receptors.

By chemically modifying this compound with fluorescent dyes or biotin, researchers can create probes to monitor the binding and engagement of these proteins. These probes can be instrumental in high-throughput screening assays to identify small molecules that modulate the activity of these targets. The Boc protecting group offers a convenient handle for synthetic elaboration, allowing for the attachment of various reporter groups without interfering with the peptide's recognition site.

Table 1: Potential Molecular Probes Derived from this compound

| Probe Type | Reporter Group | Potential Application |

| Fluorescent Probe | Fluorescein, Rhodamine | Visualizing target protein localization in cells |

| Affinity Probe | Biotin | Pull-down assays to identify binding partners |

| Photoaffinity Probe | Benzophenone, Azide (B81097) | Covalently labeling target proteins upon UV activation |

Utilization in In Vitro Enzymatic Assays and Mechanistic Elucidation

This compound can be employed as a substrate or inhibitor in various in vitro enzymatic assays to elucidate enzyme mechanisms and screen for potential therapeutic agents. The peptide bond between D-isoglutamine and alanine (B10760859) can be a target for specific peptidases or proteases.

For instance, this dipeptide could be used to study the activity of bacterial enzymes involved in peptidoglycan metabolism or remodeling. By coupling the cleavage of the peptide to a detectable signal (e.g., release of a chromophore or fluorophore), a continuous or endpoint assay can be developed. Furthermore, as a stable D-amino acid-containing peptide, it may exhibit resistance to degradation by common proteases, making it a useful tool for studying specific enzymatic activities in complex biological samples.

Engineering of Bioactive Peptide Scaffolds for Cell Culture and Regenerative Studies

Bioactive scaffolds that mimic the natural extracellular matrix are crucial for advancing tissue engineering and regenerative medicine. mdpi.commdpi.com Short peptide sequences are often incorporated into scaffold materials to provide specific signals for cell adhesion, proliferation, and differentiation.

The D-isoglutaminyl-alanine motif, being a component of bacterial cell walls, has the potential to interact with cell surface receptors involved in innate immunity and tissue repair. By covalently attaching this compound to biocompatible polymers such as hydrogels or nanofibers, it is possible to create scaffolds that can modulate the behavior of cultured cells. The D-configuration of the isoglutamine (B555469) may confer increased stability against enzymatic degradation within the cell culture environment, providing sustained signaling to the cells.

Table 2: Examples of Bioactive Scaffolds Incorporating Peptide Moieties

| Scaffold Material | Peptide Moiety | Target Cell Type | Desired Outcome |

| Poly(ethylene glycol) (PEG) | RGD | Fibroblasts, Endothelial cells | Enhanced cell adhesion |

| Alginate | IKVAV | Neuronal cells | Promotion of neurite outgrowth |

| Chitosan | D-isoGln-Ala | Immune cells, Stem cells | Modulation of inflammatory response, Directed differentiation |

Design of Next-Generation Adjuvant Candidates for Vaccine Research (Non-Human Models)

The innate immune system recognizes conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs), through pattern recognition receptors (PRRs). One important class of intracellular PRRs is the nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs). NOD2, in particular, recognizes muramyl dipeptide (MDP), a fragment of peptidoglycan containing N-acetylmuramic acid linked to L-alanyl-D-isoglutamine.

While this compound lacks the muramic acid component of MDP, the D-isoglutaminyl-alanine dipeptide is a core structural element responsible for NOD2 activation. Synthetic fragments of peptidoglycan are known to possess immunostimulatory properties and have been investigated as vaccine adjuvants to enhance the immune response to co-administered antigens. The use of D-amino acids can increase the in vivo stability of these peptide-based adjuvants.

In non-human models, this compound could be investigated for its ability to act as a NOD2 agonist, stimulating the innate immune system and promoting a robust and durable adaptive immune response to vaccination. Its relatively simple structure and synthetic accessibility make it an attractive candidate for the development of novel, defined-structure adjuvants with potentially favorable safety profiles compared to more complex microbial-derived adjuvants.

Future Directions and Perspectives in Research on Boc D Isogln Ala Oh

Innovations in Synthetic Methodologies for Complex Analogs

The future synthesis of complex analogs of Boc-D-isoGln-Ala-OH will be driven by innovations aimed at increasing efficiency, purity, and sustainability, while also enabling the creation of more intricate molecular architectures.

Solid-Phase Peptide Synthesis (SPPS) Advancements: SPPS remains a cornerstone of peptide synthesis, and its continued evolution will directly benefit the production of novel derivatives. aurigeneservices.com Automation and digitalization of SPPS are enhancing the capacity for producing high-quality peptides through more flexible, reliable, and scalable manufacturing processes. bachem.com Innovations such as performing synthesis at elevated temperatures can enhance the efficiency of deprotection and coupling reactions, leading to improved yields, higher purities, and shorter reaction times. spacepeptides.com The development of novel coupling agents and cocktails further improves efficiency, especially in coupling challenging amino acid residues, while minimizing side reactions like racemization. spacepeptides.com Furthermore, there is a growing emphasis on "green" synthesis methods that utilize more environmentally friendly solvents and reagents to reduce the environmental impact of peptide production. creative-peptides.com

Chemo-Enzymatic Peptide Synthesis (CEPS): CEPS is emerging as a powerful and sustainable alternative to purely chemical methods. This technology uses enzymes to ligate shorter, chemically synthesized peptide fragments. nih.gov A key advantage of CEPS is its high specificity, which eliminates the need for extensive side-chain protection and reduces the risk of racemization, a common issue in chemical synthesis. bachem.comnih.govinternationalscholarsjournals.com This method is particularly well-suited for the large-scale, economical, and environmentally friendly production of long, complex, or cyclic peptides, opening the door for the creation of sophisticated this compound analogs that are difficult to produce using traditional techniques.

| Synthesis Technology | Key Innovations & Advantages | Potential Application for this compound Analogs |

| Solid-Phase Peptide Synthesis (SPPS) | Automation, elevated temperature synthesis, novel coupling agents, green chemistry approaches. bachem.comspacepeptides.com | Rapid synthesis of diverse libraries of analogs with modifications for structure-activity relationship studies. |

| Chemo-Enzymatic Peptide Synthesis (CEPS) | High specificity, minimal side-chain protection, absence of racemization, sustainable. nih.govinternationalscholarsjournals.com | Efficient and scalable production of complex, high-purity analogs, including cyclic or conjugated versions. |

Advanced Biocompatible and Biodegradable Formulations for Research Applications

To fully explore the biological potential of this compound and its future analogs, advanced formulation strategies are essential. These formulations aim to improve stability, control release kinetics, and enable targeted delivery, which are critical for preclinical research.

Polymeric Nanoparticles: Encapsulating peptides within biodegradable polymeric nanoparticles is a promising strategy to overcome challenges like poor stability and short half-life. oup.comnih.gov Polymers such as poly(lactic-co-glycolic acid) (PLGA) and poly(ethylene glycol)-block-polycaprolactone (PEG-b-PCL) are commonly used due to their biocompatibility and ability to provide sustained drug release. mdpi.commdpi.com These nanoparticles, typically ranging from 10 to 1000 nm in size, can protect the encapsulated peptide from enzymatic degradation and can be engineered for targeted delivery to specific cells or tissues. nih.govresearchgate.net For research applications, this allows for more precise investigation of the peptide's effects in specific biological microenvironments.

Self-Assembling Peptide Hydrogels: Peptide-based hydrogels are another class of advanced biomaterials ideal for delivering peptide-based compounds. rsc.org These materials are formed through the self-assembly of peptide building blocks into a three-dimensional nanofibrous network that can encapsulate a large amount of water and bioactive molecules. mdpi.comnih.govnih.gov Their inherent biocompatibility, biodegradability, and tunable mechanical properties make them excellent mimics of the natural extracellular matrix. rsc.orgmdpi.com For research involving this compound, these hydrogels can serve as injectable depots for localized, sustained release in tissue engineering or targeted immunomodulation studies. mdpi.com The release can often be triggered by specific physiological stimuli, offering precise control over the experimental conditions. nih.gov

| Formulation Type | Core Materials | Key Features for Research Applications |

| Polymeric Nanoparticles | PLGA, PEG-b-PCL. mdpi.commdpi.com | Protects peptide from degradation, allows for controlled/sustained release, can be surface-modified for targeted delivery. nih.govenpress-publisher.com |

| Peptide Hydrogels | Self-assembling peptides. nih.gov | Biocompatible, biodegradable, injectable, provides localized and stimuli-responsive release. mdpi.comnih.gov |

Integration of Artificial Intelligence and Machine Learning in Peptide Design

This computational pre-screening drastically reduces the time and cost associated with synthesizing and testing large libraries of compounds in the lab. researchgate.net By integrating AI, researchers can rationally design and prioritize a smaller set of highly promising this compound analogs for experimental validation, accelerating the discovery of molecules with optimized therapeutic potential. oup.comnih.gov

Exploration of Novel Biological Targets and Pathways Beyond Immunomodulation

While the immunomodulatory effects of compounds like this compound are well-established, future research should aim to uncover novel biological roles. Peptides derived from various proteins, even those not traditionally associated with the immune system, have been shown to possess potent antimicrobial and immunomodulatory properties. nih.gov This suggests that the biological activity of small peptides can be multifaceted and context-dependent.

The exploration for new applications can be significantly aided by computational methods. Machine learning algorithms, particularly Bayesian frameworks, can predict novel molecular targets for small molecules by integrating multiple biological signatures, moving beyond simple chemical similarity searches. rsc.orgnih.gov Such approaches could identify previously unknown receptors or signaling pathways that interact with this compound.

Potential areas for exploration include:

Oncology: Given the intricate link between the immune system and cancer, analogs could be investigated for their ability to modulate the tumor microenvironment or act as adjuvants in cancer immunotherapy. researchgate.net

Infectious Diseases: Beyond general immune stimulation, specific antimicrobial activities against drug-resistant pathogens could be explored. nih.gov

Autoimmune Diseases: Peptides can be designed to function as immunomodulating agents that either block or stimulate specific immune responses to generate tolerance, which is highly relevant for autoimmune conditions. nih.gov

By combining advanced synthesis, formulation, and computational design with a broader biological inquiry, the future of this compound research promises to yield compounds with novel and highly specific therapeutic applications.

Q & A

Q. What are the established synthetic routes for Boc-D-isoGln-Ala-OH, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. Key variables include the choice of coupling agents (e.g., HBTU, DCC), deprotection strategies for the Boc group (using TFA), and solvent systems (DMF or dichloromethane). Racemization risks during coupling can be mitigated by maintaining low temperatures (0–4°C) and using additives like HOBt. Yield optimization requires iterative testing of molar ratios (e.g., 3:1 excess of amino acid derivatives) and monitoring via HPLC .

Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers interpret conflicting spectral data?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) and High-Performance Liquid Chromatography (HPLC) are critical for structural confirmation. Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may indicate impurities or stereochemical anomalies. Cross-validation using Mass Spectrometry (MS) and comparison with literature data for analogous Boc-protected peptides can resolve contradictions. For HPLC purity disputes, replicate runs under gradient elution conditions are advised .

Q. How can researchers design experiments to assess the stability of this compound under various storage conditions?

Accelerated stability studies should involve exposing the compound to stressors (e.g., 40°C/75% relative humidity, acidic/basic buffers) and analyzing degradation products via LC-MS. Control samples stored at -20°C in inert atmospheres serve as baselines. Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life, while solid-state characterization (XRD, DSC) identifies polymorphic changes impacting stability .

Advanced Research Questions

Q. What strategies optimize the coupling efficiency of D-isoGln in this compound synthesis while minimizing side reactions?

The steric hindrance of D-isoGln necessitates optimized coupling agents (e.g., PyBOP or COMU) and prolonged reaction times (24–48 hours). Solvent polarity adjustments (e.g., DMF with 1% NMP) improve solubility. Monitoring by Kaiser test or FT-IR for free amine groups ensures complete coupling. Side reactions (e.g., aspartimide formation) can be suppressed using Fmoc-D-isoGln derivatives with orthogonal side-chain protection .

Q. How should researchers resolve contradictions between computational predictions and experimental observations in the conformational analysis of this compound?

Molecular dynamics (MD) simulations may fail to account for solvent effects or crystal packing forces. Experimental validation via X-ray crystallography (if crystallizable) or Circular Dichroism (CD) spectroscopy in solution-phase is critical. Adjusting force-field parameters in simulations to match observed NOESY cross-peaks or IR frequencies can align computational models with empirical data .

Q. What methodological considerations are critical when incorporating this compound into peptide chain elongation studies, particularly regarding orthogonal protection schemes?

Orthogonal protection (e.g., Alloc for side chains, Boc for N-terminus) prevents premature deprotection. Selective cleavage of the Boc group with TFA must avoid side-chain modifications. Mid-point HPLC analysis after each elongation step ensures fidelity. For branched peptides, chemoselective ligation (e.g., native chemical ligation) may be required to integrate D-isoGln residues .

Q. How can advanced NMR techniques (e.g., 2D NMR, NOESY) elucidate unexpected stereochemical outcomes in this compound synthesis?

NOESY experiments identify through-space correlations to confirm backbone conformation and rule out epimerization. For ambiguous stereochemistry, chiral derivatization (e.g., Marfey’s reagent) coupled with LC-MS/MS provides absolute configuration validation. Dynamic NMR at variable temperatures can also detect rotameric equilibria affecting signal splitting .

Methodological Frameworks for Rigorous Inquiry

- PICO Framework : For stability studies, define Population (compound), Intervention (stress conditions), Comparison (control samples), Outcome (degradation kinetics) .

- FINER Criteria : Ensure research questions are Feasible (lab resources), Novel (unexplored degradation pathways), Ethical (waste disposal compliance), and Relevant (applicability to peptide therapeutics) .

Data Contradiction Analysis

When experimental results conflict with literature, systematically evaluate:

Protocol Divergence : Compare solvent purity, reagent grades, and instrumentation calibration .

Contextual Factors : Differences in humidity, light exposure, or analytical thresholds (e.g., HPLC detection limits) .

Statistical Significance : Apply t-tests or ANOVA to determine if discrepancies exceed experimental error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.